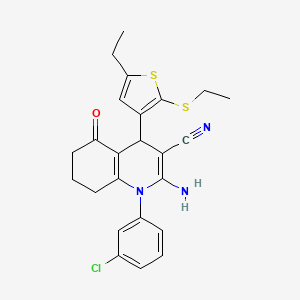![molecular formula C19H25N3O B11628391 N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11628391.png)
N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a complex organic compound that features a morpholine ring attached to a quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the morpholine ring through a series of substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring and quinoline core can bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(4-Morpholinyl)propyl]-9-acridinamine: This compound shares the morpholine ring and a similar structural framework but differs in the core structure.
Butyl[3-(morpholin-4-yl)propyl]amine: Another compound with a morpholine ring, but with different substituents and overall structure.
3,4-Dichloro-N-[3-(morpholin-4-yl)propyl]benzamide: This compound also features a morpholine ring but has a benzamide core instead of a quinoline core.
Uniqueness
N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific combination of a morpholine ring and a quinoline core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H25N3O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C19H25N3O/c1-2-7-17-15(5-1)19(16-6-3-8-18(16)21-17)20-9-4-10-22-11-13-23-14-12-22/h1-2,5,7H,3-4,6,8-14H2,(H,20,21) |
InChI-Schlüssel |
UVALAZZUSKYBOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11628352.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11628365.png)
![(5E)-5-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11628367.png)

![2-(3-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11628373.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11628388.png)
![2-(2-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11628395.png)
